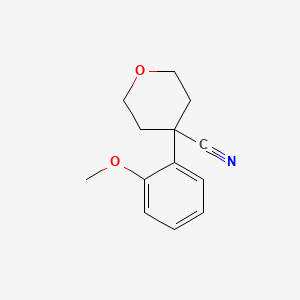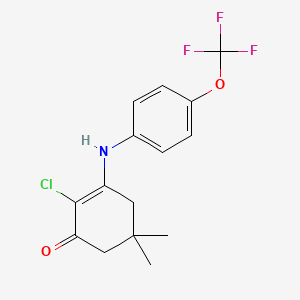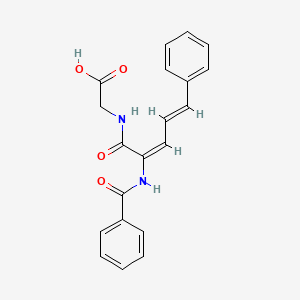![molecular formula C19H17ClN2O2 B2580061 3-氯-N-(1-甲基-2-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-基)苯甲酰胺 CAS No. 898426-46-5](/img/structure/B2580061.png)
3-氯-N-(1-甲基-2-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is an organic compound known for its unique structure and diverse range of applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound's structure features a chloro-substituted benzamide moiety linked to a tetrahydroquinoline derivative, giving it distinctive chemical properties and biological activities.
科学研究应用
In Chemistry:
Utilized as a precursor for the synthesis of more complex organic molecules.
Employed in studies of reaction mechanisms and molecular interactions.
In Biology:
Investigated for its potential as a biological probe in cellular assays.
Studied for its interactions with various biomolecules, including proteins and nucleic acids.
In Medicine:
Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.
Assessed for its pharmacokinetic properties and bioavailability in preclinical studies.
In Industry:
Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Potentially valuable in the development of materials with specific electronic or photonic properties.
准备方法
Synthetic Routes and Reaction Conditions:
Aromatic Nucleophilic Substitution: A common synthetic route involves the aromatic nucleophilic substitution of chloro-substituted benzoyl chloride with the amine derivative of 1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline under mild conditions.
Condensation Reactions: Another method involves the condensation of the appropriate amine with chloro-substituted benzoyl chloride in the presence of a base, typically pyridine or triethylamine, to yield the desired benzamide compound.
Industrial Production Methods: In an industrial setting, this compound can be synthesized using a batch or continuous flow process. The synthesis often employs automated systems for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically mediated by oxidizing agents like hydrogen peroxide or metal oxides, leading to the formation of oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms with altered biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at controlled temperatures.
Major Products Formed:
Oxidized derivatives.
Reduced forms with modified functional groups.
Substituted benzamides with different chemical and biological properties.
作用机制
The mechanism of action of 3-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. This compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, thereby influencing biological pathways and exerting its effects.
相似化合物的比较
3-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can be compared to other benzamide derivatives, such as 3-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide or 3-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
属性
IUPAC Name |
3-chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-16-10-15(21-18(23)13-4-2-6-14(20)8-13)9-12-5-3-7-22(17(12)16)19(11)24/h2,4,6,8-11H,3,5,7H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCXFKNEDSHUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isopropyl-1-[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2579981.png)





![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2579989.png)
![2-[7-(4-bromophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2579990.png)
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2579992.png)
![3-(3-Chlorophenyl)-8-((3,4-dimethoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2579994.png)
![9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol](/img/structure/B2579995.png)


